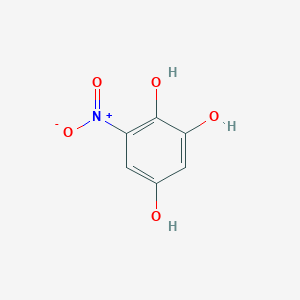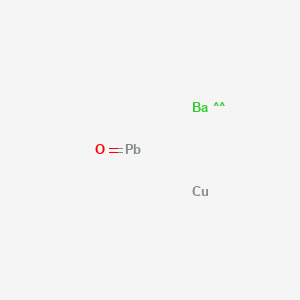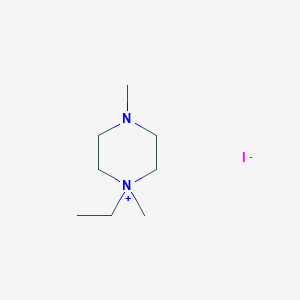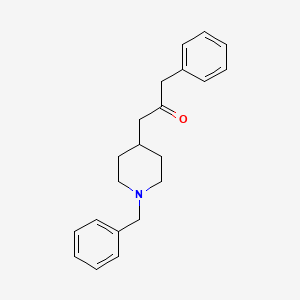
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group and a phenylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one typically involves the reaction of 1-benzylpiperidine with 3-phenylpropan-2-one under specific conditions. One common method includes the use of ethanol as a solvent and sodium borohydride as a reducing agent . The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, thereby enhancing acetylcholine signaling in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
相似化合物的比较
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one stands out due to its unique combination of a piperidine ring, benzyl group, and phenylpropanone moiety. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
135634-87-6 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC 名称 |
1-(1-benzylpiperidin-4-yl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C21H25NO/c23-21(15-18-7-3-1-4-8-18)16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2 |
InChI 键 |
KGSMXAQMJBKTCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


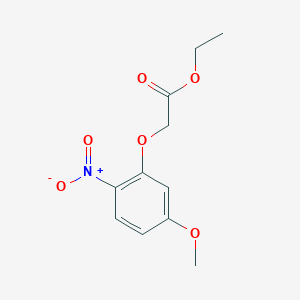
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
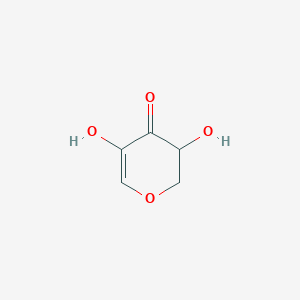
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

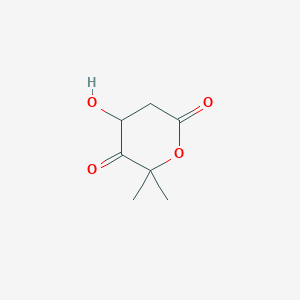

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
